molecular formula C18H14O5 B5534059 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid CAS No. 6240-38-6

2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid

Cat. No. B5534059
CAS RN: 6240-38-6
M. Wt: 310.3 g/mol
InChI Key: WFGPKABEQFCQKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves various chemical reactions. For example, a study by Gao et al. (2011) describes the synthesis of benzofuran-quinoline carboxylic acid derivatives through a one-pot reaction, showcasing the potential methods that could be adapted for the synthesis of 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid (Gao et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of benzofurans often involves examining intramolecular hydrogen bonding and pi-pi interactions, as described by Titi and Goldberg (2009). These interactions are crucial for understanding the stability and reactivity of the compound (Titi & Goldberg, 2009).

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions. The study of Choi et al. (2008) on the oxidation of benzofuran derivatives provides insights into the types of chemical reactions and properties that 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid might exhibit (Choi et al., 2008).

Physical Properties Analysis

Physical properties such as crystal structure, solubility, and melting point are essential for understanding the compound's behavior in different environments. The crystallographic analysis by Choi et al. (2008) provides a reference for the type of structural information that could be relevant for this compound (Choi et al., 2008).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are crucial for understanding how this compound interacts in different chemical settings. Insights can be drawn from studies on similar benzofuran compounds, as illustrated in the research by Yamaguchi et al. (2005) on the synthesis of naturally occurring benzoxepin carboxylic acids (Yamaguchi et al., 2005).

properties

IUPAC Name

2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-17(18(20)21)14-9-13(7-8-16(14)23-11)22-10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGPKABEQFCQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977963
Record name 2-Methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid

CAS RN

6240-38-6
Record name 2-Methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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